Semapimod tetrahydrochloride, previously known as CNI-1493, is an investigational compound with significant anti-inflammatory, immunomodulatory, and antiviral properties. It has been primarily studied for its potential in treating various inflammatory conditions, including Crohn's disease and pancreatitis. Semapimod functions by inhibiting the p38 mitogen-activated protein kinase pathway and modulating cytokine production, which plays a crucial role in inflammatory responses .
Semapimod was initially developed at the Picower Institute for Medical Research and is now licensed to Cytokine PharmaSciences. It falls under the category of synthetic guanylhydrazone compounds and is classified as a mitogen-activated protein kinase inhibitor . The molecular formula for semapimod is C34H56Cl4N18O2, with a molecular weight of approximately 890.75 g/mol .
The synthesis of semapimod involves several steps:
Technical details include the use of thin-layer chromatography for monitoring reaction progress and purity checks, as well as elemental microanalysis to confirm the composition of the final product .
Semapimod undergoes several notable chemical reactions:
The primary mechanism of action for semapimod involves:
This dual action highlights semapimod's potential in modulating both local and systemic inflammatory processes.
Relevant data include its pharmacokinetic profile, which indicates effective plasma concentrations at dosages used during clinical trials .
Semapimod has been explored for various scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4